Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)ac etylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
ethyl 2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-5-29-21(28)17-13-8-6-7-9-14(13)32-19(17)23-15(26)10-30-22-24-18-16(20(27)25(22)4)11(2)12(3)31-18/h5-10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHTKQXJHABRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the core structure, which is then functionalized through various chemical reactions. For example, the synthesis might involve the use of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate
- Ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate
Uniqueness
Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?
The synthesis involves multi-step reactions, often requiring precise control of temperature (e.g., reflux in ethanol or DCM) and solvent selection (e.g., DMF or DMSO for solvation efficiency). Key steps include cyclocondensation of precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with aldehydes, followed by heterocyclization using glacial acetic acid and DMSO . Reaction times and stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) are critical for minimizing side products .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for structural confirmation, identifying functional groups like carbonyls and thioether linkages . High-Performance Liquid Chromatography (HPLC) and mass spectrometry ensure purity and molecular weight validation .
Q. How do substituents on the thiophene and pyrimidine rings influence reactivity?
Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring enhance electrophilic reactivity, while bulky substituents (e.g., cyclohexylthio) on the thiophene core may sterically hinder nucleophilic attacks. Computational studies (e.g., DFT) can model electronic effects to predict reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity data (e.g., anti-cancer vs. anti-inflammatory potency) may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Systematic dose-response studies and target-specific assays (e.g., tubulin polymerization inhibition for anti-mitotic activity) are recommended . Cross-validation using orthogonal techniques (e.g., SPR for binding affinity) reduces false positives .
Q. How can structure-activity relationship (SAR) studies guide derivative design for improved pharmacological profiles?
SAR analysis should focus on modifying the thiophene-3-carboxylate moiety and the pyrimidinone core. For example, introducing electron-deficient aryl groups at the 4-oxo position enhances tubulin binding, while substituting the ethyl ester with amides improves metabolic stability . Computational docking (e.g., AutoDock) predicts interactions with targets like tyrosine kinases .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Transitioning from batch to flow chemistry improves reproducibility for multi-step syntheses. Solvent optimization (e.g., replacing DMF with cyclopentyl methyl ether for greener processes) and catalytic methods (e.g., Pd-mediated cross-couplings) enhance scalability. Process Analytical Technology (PAT) monitors critical parameters in real-time .
Q. How do competing reaction pathways impact the formation of byproducts during synthesis?
Competing nucleophilic attacks (e.g., at sulfur vs. nitrogen sites) can lead to regioisomers. Controlled pH (neutral to slightly acidic) and low-temperature conditions favor selective thioether formation over amine acylation. Mechanistic studies using isotopic labeling (²H/¹³C) clarify dominant pathways .
Methodological Guidance
- For synthesis optimization : Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading .
- For bioactivity validation : Combine in vitro assays (e.g., enzyme inhibition) with ex vivo models (e.g., tissue explants) to assess target engagement .
- For data contradiction analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
